molecular formula C17H24ClNO4S B2706977 2-(4-Chlorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-methylpropan-1-one CAS No. 1797304-30-3

2-(4-Chlorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-methylpropan-1-one

Cat. No.: B2706977
CAS No.: 1797304-30-3
M. Wt: 373.89
InChI Key: ZJTXXKDBGMIFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C17H24ClNO4S and its molecular weight is 373.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research into nitrogen and sulfur-containing heterocyclic compounds, including those with an azetidinone structure similar to 2-(4-Chlorophenoxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)-2-methylpropan-1-one, reveals their significant potential in pharmacological applications. These compounds have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against several pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).

Anti-Inflammatory Activity

Another study focused on the synthesis of new derivatives of azetidin-2-one, demonstrating potent and significant anti-inflammatory effects. These findings suggest the therapeutic potential of azetidin-2-one derivatives in treating inflammation, with results comparable to those of indomethacin, a nonsteroidal anti-inflammatory drug (Sharma, Maheshwari, & Bindal, 2013).

Antimicrobial Screening

Azetidinone derivatives have also been synthesized and characterized for their antimicrobial properties. These compounds have been evaluated against various bacterial and fungal strains, demonstrating significant antimicrobial activity. This suggests their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Desai & Dodiya, 2014).

Antidepressant and Nootropic Agents

Research into the synthesis of azetidinones and their pharmacological evaluation has shown that certain derivatives possess antidepressant and nootropic activities. These studies highlight the central nervous system (CNS) activity of azetidinone skeletons, suggesting their potential for developing safer and more potent CNS-active agents for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO4S/c1-12(2)11-24(21,22)15-9-19(10-15)16(20)17(3,4)23-14-7-5-13(18)6-8-14/h5-8,12,15H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTXXKDBGMIFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.